10-Shogaol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

10-Shogaol has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying phenolic compound reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Studied for its potential anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry: Used in the food and pharmaceutical industries for its bioactive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Shogaol typically involves the dehydration of 6-gingerol. This can be achieved through various methods, including:

Thermal Dehydration: Heating -gingerol at high temperatures.

Acid-Catalyzed Dehydration: Using acids like sulfuric acid or hydrochloric acid to catalyze the dehydration process.

Industrial Production Methods

In an industrial setting, 10-Shogaol is often produced through the controlled heating of ginger extracts. The process involves:

Extraction: Obtaining gingerol-rich extracts from ginger.

Dehydration: Applying heat or acid catalysts to convert -gingerol to -Shogaol.

Purification: Using techniques like chromatography to isolate and purify -Shogaol.

Analyse Chemischer Reaktionen

Types of Reactions

10-Shogaol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to -gingerol.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion back to -gingerol.

Substitution: Formation of various substituted derivatives.

Wirkmechanismus

The mechanism of action of 10-Shogaol involves multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling.

Neuroprotective: Modulates oxidative stress and inflammatory pathways in neuronal cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Gingerol : The precursor to 10-Shogaol, known for its milder pungency and similar health benefits.

- 8-Shogaol : Another shogaol compound with similar but less potent bioactive properties.

- Zingerone : A degradation product of gingerol with distinct chemical properties and health benefits.

Uniqueness

10-Shogaol is unique due to its higher pungency and more potent bioactive effects compared to its analogs. Its ability to modulate multiple biological pathways makes it a valuable compound for research and industrial applications.

Biologische Aktivität

10-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

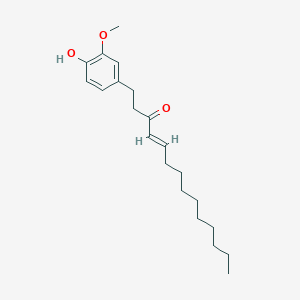

This compound is classified as a phenolic compound and is one of the shogaols formed from the dehydration of gingerols during the drying process of ginger. Its chemical structure is represented as follows:

This structure contributes to its various biological activities, making it a subject of extensive research.

2. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity, although it is less potent than some other antioxidants like Vitamin C and EDTA.

Table 1: Antioxidant Activity of this compound

| Sample | DPPH Scavenging (%) | Metal Chelating (%) | Reducing Power (100 μM, OD 700) |

|---|---|---|---|

| This compound | 34.54 ± 0.02 | <10.00 | 0.60 ± 0.02 |

| Vitamin C | 90.02 ± 0.40 | - | - |

| EDTA | - | 94.78 ± 0.60 | - |

| BHA | - | - | 0.98 ± 0.11 |

The results indicate that while this compound has moderate antioxidant activity, it is significantly lower than that of Vitamin C and EDTA .

3. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in managing conditions like arthritis and other inflammatory diseases. A study highlighted its ability to reduce the production of pro-inflammatory cytokines in human cells, suggesting a mechanism for its anti-inflammatory action .

4. Anticancer Properties

This compound has been investigated for its potential anticancer effects across various cancer types:

- Hepatocellular Carcinoma (HCC) : A study showed that crude extracts containing shogaols inhibited cell proliferation and induced apoptosis in HepG2 cells (a liver cancer cell line). The mechanisms involved included increased reactive oxygen species (ROS) generation and activation of apoptotic pathways .

- Colon Cancer : Another study reported that this compound exhibited a chemopreventive effect on human rectal cancer cells by inhibiting cell growth and inducing apoptosis through modulation of cell cycle regulators .

5. Antimicrobial Activity

The antimicrobial effects of this compound have been documented against various pathogens:

- Candida albicans : Research demonstrated that both 6-shogaol and this compound inhibited biofilm formation by C. albicans without affecting planktonic growth, indicating their potential as antifungal agents .

Table 2: Inhibition of Biofilm Formation by Shogaols

| Concentration (μg/ml) | Inhibition (%) |

|---|---|

| 10 | 85 |

| 50 | 94 |

| 100 | 94 |

These findings suggest that shogaols could be effective in managing infections caused by drug-resistant strains.

Case Studies

- Wound Healing : In vitro studies have shown that treatment with this compound enhances the migration of human skin fibroblasts and keratinocytes, promoting wound healing processes .

- Neuroprotection : Emerging research suggests that shogaols may have neuroprotective effects, potentially benefiting neurodegenerative diseases through their antioxidant properties .

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADFGCOCHHNRHF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36752-54-2, 104186-05-2 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [10]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 10-shogaol?

A1: this compound, along with other gingerols and shogaols, acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, , ]

Q2: How does this compound’s interaction with TRPV1 differ from that of capsaicin?

A2: While both activate TRPV1, molecular docking studies indicate that 6-shogaol, and likely other shogaols, lack the hydrogen bond interaction with Ile265 of TRPV1 that is present with capsaicin. []

Q3: Does this compound interact with any other targets besides TRPV1?

A3: Research suggests that this compound might also interact with cyclooxygenase-2 (COX-2), potentially contributing to its anti-inflammatory effects. [] Additionally, molecular docking studies suggest potential interactions with dopamine receptors, though further research is needed to confirm this. []

Q4: What are the downstream effects of this compound's interaction with its targets?

A4: Activation of TRPV1 by this compound leads to increased intracellular calcium concentration. [] This can induce various physiological responses, including adrenaline secretion, which influences energy consumption. [] this compound also demonstrates anti-inflammatory activity by inhibiting IL-1β and prostanoid secretion, potentially by targeting phospholipases A2. [] It can also disrupt arachidonate-phospholipid remodeling. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C24H30O3 and a molecular weight of 366.49 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A6: While specific spectroscopic data is not provided in these research articles, analytical methods like high-performance liquid chromatography (HPLC) coupled with UV-Vis detectors, mass spectrometry (MS), and Gas Chromatography Triple Quad Time-of-Flight (GC-Q-TOF) have been used to identify and quantify this compound in various matrices. [, , , ]

Q7: How stable is this compound under different storage conditions?

A7: While the provided research doesn’t detail specific storage conditions for this compound, one study mentions the development of certified reference material solutions containing this compound that demonstrated good stability over two years. []

Q8: Does this compound exhibit any catalytic properties?

A8: The research provided doesn't highlight any inherent catalytic properties of this compound. Its biological activity stems primarily from its interaction with specific biological targets like TRPV1 and potentially COX-2.

Q9: Have any computational studies been conducted on this compound?

A9: Yes, molecular docking studies have been utilized to investigate the interactions of this compound with TRPV1 [, ] and COX-2. [] These studies provide insights into the binding modes and potential for target engagement. One study utilized molecular docking to assess the potential of this compound as an inhibitor of the angiotensin-converting enzyme (ACE). []

Q10: How does the structure of this compound influence its activity?

A10: The length of the alkyl side chain in this compound and related compounds appears to be important for their activity. For example, longer alkyl side chains are associated with stronger thermogenic properties. [] The presence of an α, β-unsaturated ketone moiety in shogaols contributes to their higher antioxidant activity compared to gingerols. []

Q11: How do structural modifications of this compound affect its potency and selectivity?

A11: While specific structural modifications of this compound are not extensively discussed, the research highlights that shogaols generally exhibit higher biological activities than gingerols. [, ] This difference is likely due to the presence of the α, β-unsaturated ketone moiety in shogaols. []

Q12: What are the SHE considerations for this compound in research and development?

A12: The provided research does not delve into specific SHE regulations for this compound. As with all chemical compounds, handling this compound requires standard laboratory safety practices and adherence to relevant chemical handling and disposal guidelines.

Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A13: this compound is rapidly absorbed after oral administration, as evidenced by pharmacokinetic studies in rats. [, , ] It is metabolized extensively, primarily through the mercapturic acid pathway, leading to the formation of cysteine-conjugated metabolites. [, ] Glucuronidation is another metabolic pathway for shogaols, with UGT2B7 identified as a major contributing enzyme. [] this compound is distributed to various tissues, including the liver, kidneys, spleen, and lungs. [] The elimination half-life of this compound is relatively short, approximately 2 hours. []

Q14: What is the in vivo activity and efficacy of this compound?

A14: this compound has demonstrated various in vivo activities, including anti-inflammatory effects in lipopolysaccharide-induced models, [] anti-diabetic effects in high-fat diet-fed mice, [] and potential benefits in a mouse model of painful diabetic neuropathy. [] It has also shown promising results in promoting cell migration and heat tolerance in mouse fibroblast cells. []

Q15: What cell-based assays have been used to evaluate the activity of this compound?

A15: Cell-based assays utilized in the research include measurements of intracellular calcium concentration in TRPV1-expressing HEK293 cells, [] assessment of anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 and THP-1 cells, [] and evaluation of glucose utilization in 3T3-L1 adipocytes and C2C12 myotubes. []

Q16: What animal models have been employed to study this compound?

A16: Animal models used in the research include rats for pharmacokinetic and tissue distribution studies, [, ] mice for acute oral toxicity assessments, [] and high-fat diet-fed mice for evaluating anti-diabetic activity. []

Q17: Are there any known resistance mechanisms to this compound?

A17: The provided research papers do not discuss specific resistance mechanisms to this compound.

Q18: Are there any specific drug delivery systems or targeting strategies being explored for this compound?

A18: While the research provided does not delve into specific drug delivery systems for this compound, targeted delivery approaches like nanoparticles or liposomes could potentially enhance its therapeutic efficacy and reduce off-target effects.

Q19: What analytical methods are commonly used to characterize and quantify this compound?

A19: High-performance liquid chromatography (HPLC) coupled with UV-Vis detectors [, , , ] and mass spectrometry (MS) [, , ] are the primary techniques for analyzing this compound. Other methods employed include Gas Chromatography Triple Quad Time-of-Flight (GC-Q-TOF). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.